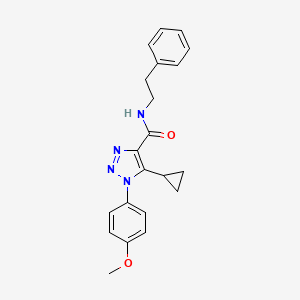

5-cyclopropyl-1-(4-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Cyclopropyl-1-(4-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a cyclopropyl substituent at the 5-position of the triazole ring, a 4-methoxyphenyl group at the 1-position, and a 2-phenylethylamine moiety attached via the carboxamide linkage.

The synthesis of this compound typically involves a Dimroth reaction starting from 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, followed by coupling with 2-phenylethylamine using carbodiimide-based activating agents (e.g., EDCI/HOBt) . Its crystal structure, resolved using SHELXL and WinGX/ORTEP software suites, reveals a planar triazole core with intermolecular hydrogen bonds stabilizing the lattice, contributing to its solid-state stability .

Properties

IUPAC Name |

5-cyclopropyl-1-(4-methoxyphenyl)-N-(2-phenylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-27-18-11-9-17(10-12-18)25-20(16-7-8-16)19(23-24-25)21(26)22-14-13-15-5-3-2-4-6-15/h2-6,9-12,16H,7-8,13-14H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIKEIVKUSLDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(4-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide (referred to as "the compound") is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 328.38 g/mol. Its structure includes a triazole ring and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have investigated the anticancer potential of triazole derivatives, including this compound. The following findings highlight its effectiveness:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (B16) and lung cancer (A549). Research indicates that compounds with similar structures exhibit IC50 values in the nanomolar range, suggesting potent antiproliferative activity .

- Mechanism of Action : Studies suggest that the compound induces apoptosis in cancer cells through mechanisms such as mitochondrial membrane potential disruption and DNA damage. For instance, it was observed that treatment led to morphological changes indicative of apoptosis in Jurkat T-cells, including chromatin condensation and DNA fragmentation .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties:

- Fungicidal and Antiviral Effects : Triazole derivatives have been reported to possess fungicidal and antiviral activities. The specific mechanisms may involve inhibition of key enzymes or pathways in microbial cells .

- Inhibition of Pathogenic Bacteria : Preliminary studies suggest that this compound can inhibit the growth of certain pathogenic bacteria, although detailed investigations are still needed to establish its efficacy against specific strains.

3. Other Biological Activities

Beyond anticancer and antimicrobial properties, the compound may also affect other biological pathways:

- Wnt/β-Catenin Signaling Pathway : Some triazole derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. This inhibition could contribute to their anticancer effects .

Case Studies

Several case studies provide insights into the biological activity of similar triazole compounds:

| Study | Compound | Activity | Cell Line | IC50 Value |

|---|---|---|---|---|

| Bonnefond et al., 2018 | 1H-1,2,3-triazole derivatives | Anticancer | B16 melanoma | Nanomolar range |

| Zhou et al., 2014 | 6,7-disubstituted quinoline derivatives | Antiproliferative | A549, H460 | Moderate to excellent |

| Prasad et al., 2019 | 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)triazoles | Cytotoxicity | A549 | Promising |

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-carboxamide derivatives exhibit diverse pharmacological properties depending on substituent variations. Below is a detailed comparison with structurally analogous compounds:

Structural and Physicochemical Comparisons

Key Observations:

4-Methoxyphenyl at the 1-position provides electron-donating effects, increasing metabolic stability relative to electron-withdrawing groups (e.g., 4-chlorophenyl in Compound I) .

Amide Chain Influence: The 2-phenylethyl group in the target compound introduces hydrophobicity, favoring blood-brain barrier penetration compared to polar substituents like the hydroxypropan-2-yl group in Compound I . Quinolin-2-yl (Compound 3o) and isoxazole (Compound II) moieties enhance π-π stacking interactions with enzymatic targets, correlating with improved metabolic activity .

Thermal Stability :

- Compounds with chlorophenyl groups (e.g., Compound I) exhibit higher melting points (~180°C) due to stronger halogen-bonding interactions, whereas alkyl/cyclopropyl derivatives show lower thermal stability .

Q & A

Q. What are the optimal synthetic routes for 5-cyclopropyl-1-(4-methoxyphenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, as observed in structurally analogous compounds .

- Substitution Reactions : Introduction of the cyclopropyl group via nucleophilic substitution under anhydrous conditions, using solvents like DMF or THF .

- Coupling Reactions : Amide bond formation between the triazole-carboxylic acid intermediate and 2-phenylethylamine, facilitated by coupling agents such as HATU or EDC .

Key Parameters : - Temperature (60–80°C for cyclopropane ring formation).

- Catalyst selection (e.g., Cu(I) for regioselective triazole synthesis).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., C–N bond lengths ~1.34–1.38 Å in triazole rings) .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; cyclopropyl protons as a multiplet at δ 0.8–1.2 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular weight confirmation (theoretical MW: 393.44 g/mol) .

Q. What are the compound’s solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (limited solubility, requiring surfactants like Tween-80) .

- Stability :

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or methoxyphenyl groups) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity (e.g., IC₅₀ values) .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Q. How does the compound’s crystal packing affect its physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.